molecular formula C16H14N4O2 B2899455 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034434-94-9

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2899455
CAS No.: 2034434-94-9
M. Wt: 294.314
InChI Key: RTXQKVJZZWZXDO-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide (CAS 2034434-94-9) is a chemical compound with the molecular formula C16H14N4O2 and a molecular weight of 294.31 g/mol . This heteroaromatic compound features a pyrazine carboxamide core linked via a methylene group to a pyridine ring, which is itself substituted with a furan moiety, a structure that is often of significant interest in medicinal chemistry and materials science . Compounds with pyrazine-carboxamide scaffolds are frequently investigated for their potential biological activity. Specifically, this molecule shares a structural relationship with compounds disclosed in pharmaceutical patents for their potential utility in various therapeutic areas, suggesting its value as a building block or intermediate in drug discovery programs . The molecular architecture, which includes multiple hydrogen bond acceptors and donors, also makes it a candidate for developing coordination chemistry with transition metals, which can be useful for constructing coordination polymers and studying magnetic properties . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a core structure in the development of novel bioactive molecules. This product is listed as available for supply from multiple chemical suppliers for research purposes . It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-7-18-14(10-17-11)16(21)20-9-12-4-5-13(19-8-12)15-3-2-6-22-15/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXQKVJZZWZXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is an organic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.

Compound Overview

Chemical Information :

  • IUPAC Name : N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-methylpyrazine-2-carboxamide
  • Molecular Formula : C16H14N4O2
  • Molecular Weight : 294.314 g/mol
  • CAS Number : 2034434-94-9

The primary target for this compound is Cytochrome P450 2A6 (CYP2A6) . This enzyme plays a crucial role in drug metabolism and the hydroxylation of xenobiotics. The compound exhibits high coumarin 7-hydroxylase activity, indicating its potential to enhance the metabolic activation of various drugs, including anticancer agents like cyclophosphamide and ifosphamide.

Biochemical Pathways

The interaction with CYP2A6 suggests that this compound could influence several biochemical pathways:

  • Metabolism of Xenobiotics : By modulating the activity of CYP2A6, the compound may affect the metabolism and detoxification processes of foreign compounds.
  • Drug Activation : It can potentially enhance the efficacy of certain prodrugs by facilitating their conversion into active metabolites through hydroxylation.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Studies and Research Findings

StudyFindings
Demonstrated that this compound enhances CYP2A6 activity, leading to increased hydroxylation of cyclophosphamide.
Investigated related compounds showing antiviral activity against vaccinia virus, suggesting a pathway for exploring this compound's potential in viral infections.
Highlighted the importance of structure in determining biological activity, providing insights into how modifications could enhance efficacy against specific targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazine Carboxamide Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide Pyrazine-2-carboxamide 5-Methyl; (6-(Furan-2-yl)pyridin-3-yl)methyl Not reported N/A
5-(Hexylamino)-N-(4-hydroxyphenyl)pyrazine-2-carboxamide (3d) Pyrazine-2-carboxamide 5-Hexylamino; N-(4-hydroxyphenyl) Antimycobacterial (MIC: 16 µM)
5-(Heptylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1e) Pyrazine-2-carboxamide 5-Heptylamino; N-(3-(trifluoromethyl)phenyl) Antimycobacterial (MIC: 8 µM)
5-Fluoro-N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide (38) Benzamide 5-Fluoro; biphenyl; N-(6-methylpyridin-2-yl) Not reported (kinase inhibitor)
5-(Furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide Isoxazole-3-carboxamide 5-(Furan-2-yl); N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl) Not reported

Key Observations :

  • Substituent Diversity: The furan-pyridine side chain in the target compound differs from alkylamino (e.g., 3d, 1e) or trifluoromethylphenyl (e.g., 1e) groups, which are known to modulate lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (LogP)* Purity (HPLC)
This compound ~294.3 Not reported ~2.1 (predicted) Not reported
5-(Hexylamino)-N-(4-hydroxyphenyl)pyrazine-2-carboxamide (3d) 342.4 157.7–161.5 ~3.5 >95%
5-(Heptylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1e) 435.4 148–149 ~4.2 >95%
5-Fluoro-N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide (38) 370.4 206–208 ~3.8 >99%

*LogP estimated using fragment-based methods.

Key Observations :

  • The target compound’s predicted lower molecular weight (~294.3) and LogP (~2.1) suggest better aqueous solubility compared to heptylamino or trifluoromethyl-substituted analogs (e.g., 1e: LogP ~4.2) .
  • Hydroxyphenyl derivatives (e.g., 3d) exhibit moderate melting points (157–161°C), likely due to hydrogen bonding, whereas trifluoromethyl groups (e.g., 1e) increase thermal stability .

Key Observations :

  • Thiourea intermediates (e.g., ) achieve moderate yields (~75%), while palladium-catalyzed cross-couplings (e.g., Compound 38) show lower efficiency (37–60%) .
  • The target compound’s synthesis may require optimized coupling conditions due to steric hindrance from the furan-pyridine moiety.

Table 4: Antimycobacterial Activity of Selected Compounds

Compound Name MIC (µM) Cytotoxicity (IC50, µM) Selectivity Index (IC50/MIC) Reference
5-(Hexylamino)-N-(4-hydroxyphenyl)pyrazine-2-carboxamide (3d) 16 >128 >8
5-(Heptylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1e) 8 >128 >16
This compound Not tested Not tested N/A N/A

Key Observations :

  • Alkylamino-pyrazine carboxamides (e.g., 1e) show potent antimycobacterial activity (MIC: 8 µM) with high selectivity indices (>16) .
  • The furan-pyridine group in the target compound may enhance target binding due to aromatic stacking but requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling reactions between pyridine and pyrazine derivatives. For example, furan-2-yl pyridine intermediates can be functionalized via reductive amination or nucleophilic substitution. Optimize yields by adjusting solvent systems (e.g., pyridine or acetone), catalysts (e.g., triphenylphosphine ), and temperature control (e.g., stepwise heating from -45°C to 80°C ). Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify aromatic protons (6–8.5 ppm for pyridine/furan) and carboxamide carbonyl signals (~165–170 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Conduct in vitro assays targeting kinase inhibition (e.g., STAT3 or IMPDH) , antimicrobial activity (MIC assays), or anti-inflammatory pathways (e.g., COX-2 inhibition). Use cell viability assays (MTT) to assess cytotoxicity in cancer cell lines, referencing structurally similar compounds with antiplatelet or antitumor activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy). Analyze pharmacokinetic variables (e.g., metabolic stability in liver microsomes) to address bioavailability differences . Computational docking studies (e.g., AutoDock Vina) can reconcile conflicting data by modeling compound-target interactions under varying conditions .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodology : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the pyridine or pyrazine rings while preserving the furan-carboxamide scaffold. Use prodrug approaches (e.g., esterification of carboxamide) or co-solvent systems (PEG-400/ethanol) for in vivo studies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodology : Systematically modify substituents on the pyridine (e.g., methyl vs. isopropyl) and pyrazine rings (e.g., 5-methyl vs. 5-cyano). Compare IC₅₀ values in kinase panels to identify selectivity drivers . Molecular dynamics simulations (e.g., GROMACS) can predict steric/electronic effects on target binding .

Data Contradiction Analysis

Q. How should conflicting results in cytotoxicity assays (e.g., high potency in one cell line but inactivity in another) be addressed?

  • Methodology : Investigate cell-specific factors (e.g., expression levels of target proteins or efflux pumps like P-gp). Use gene knockout (CRISPR) or siRNA silencing to confirm target engagement. Cross-reference with transcriptomic databases (e.g., CCLE) to identify resistance mechanisms .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in enzymatic assays?

  • Methodology : Include positive controls (e.g., mycophenolic acid for IMPDH inhibition ) and negative controls (e.g., DMSO vehicle). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

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